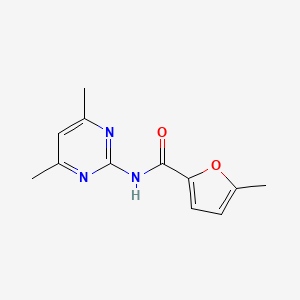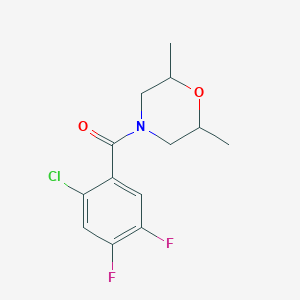![molecular formula C15H13ClFNOS B4179579 1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4179579.png)
1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with potential applications in scientific research.
Mécanisme D'action
1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline selectively binds to the ATP-binding site of CK2, blocking its activity and leading to downstream effects on cellular processes. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
In addition to its effects on CK2 activity, 1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has been shown to modulate the activity of other enzymes and receptors, including phosphodiesterases and GABA(A) receptors. These effects may contribute to the compound's overall physiological effects, including its anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline in lab experiments is its selectivity for CK2, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, the compound's low solubility in water and limited stability in biological systems may limit its use in some applications.
Orientations Futures
Future research on 1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline could focus on optimizing its pharmacokinetic properties to improve its bioavailability and stability in biological systems. Additionally, the compound's effects on other cellular processes and its potential as a therapeutic agent for various diseases could be further explored. Finally, the development of more potent and selective CK2 inhibitors based on the structure of 1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline could lead to the discovery of new treatments for cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has potential applications in scientific research due to its ability to selectively inhibit the activity of protein kinase CK2. This enzyme is involved in many cellular processes, including DNA replication, transcription, and translation, and its dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammation.
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c1-9-2-3-10-8-11(17)4-5-12(10)18(9)15(19)13-6-7-14(16)20-13/h4-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMIQUHRPUFZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC=C(S3)Cl)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chlorothiophen-2-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride](/img/structure/B4179508.png)
![2-ethyl 4-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4179513.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B4179516.png)



![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179539.png)
![5-methyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4179545.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4179546.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4179552.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179562.png)

![4-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4179611.png)